Cas no 105408-34-2 ((2-amino-1,3-thiazol-4-yl)methanethiol)

(2-Amino-1,3-thiazol-4-yl)methanethiol is a heterocyclic thiol compound featuring both an amino and a thiol functional group on a thiazole scaffold. This structure imparts reactivity useful in organic synthesis, particularly in the formation of thiazole-based derivatives and metal coordination complexes. The thiol group enables thioether or disulfide bond formation, while the amino group allows further functionalization via amidation or condensation reactions. Its applications include pharmaceutical intermediate synthesis and materials science, where its bifunctional nature facilitates the development of bioactive molecules or ligand systems. The compound’s stability and selectivity make it a versatile building block in medicinal chemistry and catalysis research. Proper handling under inert conditions is recommended due to potential sensitivity to oxidation.
(2-amino-1,3-thiazol-4-yl)methanethiol structure
105408-34-2 structure
Product Name:(2-amino-1,3-thiazol-4-yl)methanethiol
CAS No:105408-34-2
MF:C4H6N2S2
MW:146.233837604523
CID:126712
PubChem ID:20130112
Update Time:2025-06-15

(2-amino-1,3-thiazol-4-yl)methanethiol Chemical and Physical Properties

Names and Identifiers

    • 4-Thiazolemethanethiol,2-amino-
    • 2-Amino-4-mercaptomethylthiazole
    • (2-amino-1,3-thiazol-4-yl)methanethiol
    • 4-Thiazolemethanethiol,2-amino-(9CI)
    • 105408-34-2
    • FJCTZEUCKJHCKW-UHFFFAOYSA-N
    • 2-aminothiazol-4-ylmethanethiol
    • AKOS006338236
    • EN300-1085687
    • SCHEMBL9812738
    • Inchi: 1S/C4H6N2S2/c5-4-6-3(1-7)2-8-4/h2,7H,1H2,(H2,5,6)
    • InChI Key: FJCTZEUCKJHCKW-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC(=C1)CS

Computed Properties

  • Exact Mass: 145.99738
  • Monoisotopic Mass: 145.99724055g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 78.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 68.2Ų

Experimental Properties

  • PSA: 38.91
  • LogP: 1.08520

(2-amino-1,3-thiazol-4-yl)methanethiol Pricemore >>

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Additional information on (2-amino-1,3-thiazol-4-yl)methanethiol

Recent Advances in the Study of (2-amino-1,3-thiazol-4-yl)methanethiol and Its Applications in Chemical Biology and Medicine

The compound (2-amino-1,3-thiazol-4-yl)methanethiol, with the CAS number 105408-34-2, has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic thiol derivative is a key intermediate in the synthesis of various bioactive molecules, particularly those with potential therapeutic applications. Recent studies have explored its utility in drug discovery, enzyme inhibition, and as a building block for novel chemical entities. This research brief aims to summarize the latest findings related to this compound and its implications for the field.

One of the most notable applications of (2-amino-1,3-thiazol-4-yl)methanethiol is its role in the synthesis of thiazole-containing pharmaceuticals. Thiazoles are a privileged scaffold in medicinal chemistry, known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Recent research has demonstrated that this compound can be efficiently incorporated into larger molecular frameworks to enhance drug-like properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its use in the development of novel kinase inhibitors, showcasing its versatility in drug design.

In addition to its synthetic utility, (2-amino-1,3-thiazol-4-yl)methanethiol has been investigated for its direct biological effects. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that this compound exhibits moderate inhibitory activity against certain bacterial enzymes, suggesting potential applications in combating antibiotic-resistant pathogens. The study also explored structure-activity relationships (SAR) to optimize its efficacy, providing valuable insights for future drug development efforts.

Another area of interest is the compound's role in chemical biology, particularly in the study of protein-ligand interactions. Researchers have utilized (2-amino-1,3-thiazol-4-yl)methanethiol as a probe to investigate thiol-reactive enzymes and receptors. For example, a recent preprint on bioRxiv described its use in labeling cysteine residues in proteins, enabling the mapping of active sites and the development of targeted inhibitors. This approach has significant implications for understanding disease mechanisms and designing precision therapeutics.

Despite its promising applications, challenges remain in the large-scale synthesis and stability of (2-amino-1,3-thiazol-4-yl)methanethiol. A 2023 review in Organic Process Research & Development discussed optimization strategies for its production, emphasizing the need for scalable and cost-effective methods. Advances in green chemistry and catalytic processes are expected to address these limitations, paving the way for broader utilization of this compound in industrial and academic settings.

In conclusion, (2-amino-1,3-thiazol-4-yl)methanethiol (CAS: 105408-34-2) represents a versatile and valuable tool in chemical biology and medicinal chemistry. Its applications span from drug discovery to enzyme inhibition, with ongoing research continually uncovering new potentials. Future studies should focus on overcoming synthetic challenges and further elucidating its biological mechanisms to fully harness its therapeutic potential.

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